3-(Methylthio)-4-nitrophenol

Description

Historical Context and Discovery

The historical development of this compound follows the broader trajectory of nitroaromatic chemistry that emerged in the mid-19th century. While specific documentation of its initial synthesis remains limited in the available literature, the compound represents an evolution in the systematic exploration of substituted nitrophenols. The introduction of sulfur-containing substituents into nitroaromatic frameworks gained prominence as chemists sought to modulate the electronic properties of these systems for specialized applications.

The compound's development can be understood within the context of advancing organosulfur chemistry, where the incorporation of methylthio groups became recognized for their ability to donate electron density while maintaining chemical stability. This combination with the strongly electron-withdrawing nitro group creates a compound with unique reactivity patterns that distinguish it from simpler nitrophenol derivatives.

Structural Identification and Nomenclature

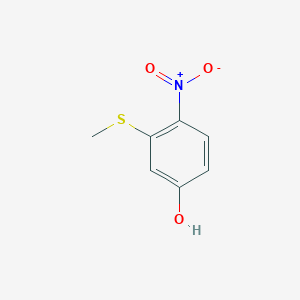

This compound exhibits a systematic nomenclature that reflects its substitution pattern on the phenolic ring. The compound is identified by multiple Chemical Abstracts Service registry numbers, including CAS 771-94-8 and CAS 13120-40-6, suggesting variations in supplier specifications or purity grades. The molecular formula C₇H₇NO₃S indicates the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, yielding a molecular weight of 185.2 grams per mole.

The systematic name 3-methylsulfanyl-4-nitrophenol more precisely describes the compound's structure, where the methylsulfanyl group (also termed methylthio) occupies the meta position relative to the hydroxyl group, while the nitro group is positioned para to the hydroxyl functionality. This substitution pattern creates a unique electronic environment where the electron-donating methylthio group and the electron-withdrawing nitro group exert opposing electronic effects on the aromatic system.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₃S | |

| Molecular Weight | 185.2 g/mol | |

| CAS Registry Numbers | 771-94-8, 13120-40-6 | |

| IUPAC Name | 3-methylsulfanyl-4-nitrophenol | |

| InChI Key | MAHRYQFYCWBISP-UHFFFAOYSA-N |

The compound's structural identification relies on its characteristic substitution pattern, which can be confirmed through various spectroscopic techniques. The presence of the methylthio group introduces additional complexity to the electronic structure compared to simple methylnitrophenols, as sulfur's ability to participate in conjugation with the aromatic system creates unique spectral signatures.

Significance in Industrial and Pharmaceutical Chemistry

The significance of this compound in industrial and pharmaceutical chemistry stems from its specialized electronic properties and synthetic utility. The compound serves as a valuable building block in organic synthesis, where the combination of the methylthio group and nitro functionality provides multiple reactive sites for further chemical transformation.

In pharmaceutical chemistry, compounds containing both nitro and sulfur functionalities have demonstrated importance as intermediates in the synthesis of bioactive molecules. The methylthio group can serve as a precursor to other sulfur-containing functionalities through oxidation or substitution reactions, while the nitro group provides a site for reduction to generate amino derivatives.

Industrial applications of this compound are primarily centered on its role as a specialty chemical intermediate. The compound's classification as specialty materials reflects its niche applications rather than large-scale industrial use. Its unique electronic properties make it valuable in the development of materials requiring specific electronic characteristics, such as in advanced materials research or specialized synthetic pathways.

| Application Category | Specific Use | Reference |

|---|---|---|

| Specialty Materials | Chemical intermediate | |

| Research Applications | Organic synthesis building block | |

| Analytical Chemistry | Reference standard |

The compound's significance is further enhanced by its availability from specialized chemical suppliers, indicating sustained demand from research and development sectors. The maintenance of high purity grades, typically exceeding 95%, suggests applications requiring precise chemical specifications. This level of quality control indicates the compound's importance in applications where chemical purity directly impacts performance or analytical accuracy.

Propriétés

IUPAC Name |

3-methylsulfanyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRYQFYCWBISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Mechanism

In a protocol adapted from the nitration of 3-methylphenol, 3-(methylthio)phenol is dissolved in concentrated sulfuric acid at 0–5°C. A mixture of nitric acid (36–68%) is added dropwise to maintain the temperature below 10°C, preventing undesired polysubstitution or oxidation. After 2–4 hours, the reaction mixture is quenched in ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Variables:

- Acid Medium: Sulfuric acid protonates the phenolic hydroxyl, enhancing electrophilic substitution reactivity.

- Temperature Control: Low temperatures (≤10°C) minimize side reactions, such as oxidation of the methylthio group to sulfone.

- Stoichiometry: A 1:1 molar ratio of 3-(methylthio)phenol to nitric acid ensures complete conversion while avoiding excess nitronium ion generation.

Yield and Purity Considerations

Patented nitration methods for structurally similar compounds report yields of 45–60%. Impurities arise from:

- Ortho-Nitration Byproducts: Constituting 5–15% of the product mixture due to minor directing effects of the hydroxyl group.

- Oxidation Byproducts: Trace amounts of 3-(methylsulfonyl)-4-nitrophenol form under prolonged exposure to nitric acid.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization achieves ≥95% purity.

Nucleophilic Aromatic Substitution of 3-Chloro-4-nitrophenol

Introducing the methylthio group via nucleophilic substitution on 3-chloro-4-nitrophenol offers an alternative pathway, particularly useful when direct nitration is nonselective.

Synthesis of 3-Chloro-4-nitrophenol

Chlorination of 4-nitrophenol occurs via electrophilic substitution using Cl₂ gas in acetic acid at 50–60°C. The nitro group meta-directs chlorine to the 3-position, yielding 3-chloro-4-nitrophenol in 70–80% purity. Subsequent recrystallization from dichloromethane removes unreacted starting material.

Thiolation with Methylthiolate

3-Chloro-4-nitrophenol reacts with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 100–120°C for 6–8 hours. The nitro group’s electron-withdrawing effect activates the chloro substituent for nucleophilic displacement.

Optimization Challenges:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may decompose at elevated temperatures.

- Byproduct Formation: Competing hydrolysis generates 3-hydroxy-4-nitrophenol (5–10%), necessitating strict anhydrous conditions.

This method achieves 55–65% yields, with higher operational costs than direct nitration due to multi-step synthesis.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Nitration | 3-(Methylthio)phenol | HNO₃, H₂SO₄ | 50–60% | 90–95% | High |

| Nucleophilic Substitution | 3-Chloro-4-nitrophenol | NaSCH₃, DMF | 55–65% | 85–90% | Moderate |

| Diazonium Route | 4-Nitro-3-aminophenol | NaNO₂, HCl, CH₃SH | 30–40% | 80–85% | Low |

Industrial Viability: Direct nitration is preferred for large-scale production due to fewer steps and lower costs. Laboratory-scale studies favor the diazonium method for regiochemical precision despite modest yields.

Applications De Recherche Scientifique

Antimalarial Agents

3-(Methylthio)-4-nitrophenol is utilized in the synthesis of phosphorothioamidate analogues, which have shown promise as antimalarial agents. These compounds exhibit biological activity that can inhibit the growth of malaria-causing parasites, making them potential candidates for drug development .

Microbial Degradation Studies

Research has identified several microbial strains capable of degrading this compound, particularly in the context of environmental remediation. For instance, Burkholderia sp. strain SJ98 has been studied for its ability to utilize this compound as a carbon source, leading to the identification of intermediates such as methyl-1,4-benzoquinone and methylhydroquinone during the degradation process. This highlights its significance in bioremediation efforts to detoxify environments contaminated with pesticides like fenitrothion .

Endocrine Disruption Studies

The compound has been recognized for its potential endocrine-disrupting properties, which can affect hormone production in animals. Studies indicate that it significantly inhibits testosterone production in rats, raising concerns about its effects on wildlife and human health .

Environmental Impact

This compound is a notable breakdown product of fenitrothion, an insecticide widely used in agriculture. Its persistence and toxicity have made it a subject of environmental studies aimed at understanding its impact on ecosystems and human health. The microbial degradation pathways identified suggest potential strategies for bioremediation to mitigate its effects in contaminated sites .

Case Study 1: Biodegradation by Bacterial Strains

A study investigated the microbial degradation of this compound by various bacterial strains, revealing different metabolic pathways. The findings indicated that certain strains could effectively break down this compound under aerobic conditions, contributing to strategies for environmental cleanup .

Case Study 2: Toxicological Assessments

Toxicological assessments have been conducted to evaluate the effects of this compound on animal models. These studies have shown significant endocrine-disrupting effects, prompting further research into its safety and regulatory measures in agricultural practices .

Mécanisme D'action

The mechanism of action of 3-(Methylthio)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

3-(Methylthio)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrophenol: Lacks the methylthio group, which affects its solubility and reactivity.

3-(Methylthio)-4-aminophenol: Formed by the reduction of 3-(Methylthio)-4-nitrophenol, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-(Methylthio)-4-nitrophenol (CAS No. 771-94-8) is an organosulfur compound with significant biological activity, particularly in the context of its interactions with biological systems and potential applications in bioremediation and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methylthio group and a nitro group attached to a phenolic structure. The presence of these functional groups contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitro group is known to participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which can affect cellular processes.

Enzymatic Interactions

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of para-nitrophenol degradation pathways in microbial systems, suggesting its potential role as a competitive inhibitor in enzymatic reactions .

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess this activity.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic applications .

- Bioremediation Potential : Certain microbial strains have been identified that can utilize this compound as a carbon source, highlighting its potential for bioremediation of contaminated environments .

Case Studies

- Microbial Degradation : A study involving Burkholderia sp. strain SJ98 demonstrated the ability of this strain to degrade this compound through specific metabolic pathways. The degradation involved intermediates such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ), showcasing the compound's susceptibility to microbial action .

- Enzyme Assays : Enzyme kinetics studies revealed that PNP 4-monooxygenase (PnpA) efficiently catalyzes the conversion of this compound to MBQ, with a Michaelis-Menten constant () of approximately 20.3 μM. This indicates a strong affinity for the substrate, suggesting potential applications in enzyme engineering .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Nitro group and methylthio group | Enzyme inhibition |

| 4-Chloro-3-methylphenyl methyl sulfide | Chlorine substitution | Antimicrobial |

| 2-Fluoro-4-methylphenyl methyl sulfide | Fluorine substitution | Anticancer |

Q & A

Q. What are the critical gaps in toxicological data for 3-(Methylthio)-4-nitrophenol, and how can researchers address them?

Answer: Current toxicological data for this compound are limited, particularly in:

- Human studies : No epidemiological or toxicokinetic data exist for this compound .

- Animal models : No health effects studies across inhalation, oral, or dermal exposure routes .

- Reproductive/endocrine endpoints : Existing intraperitoneal studies in rodents suggest potential effects, but human-relevant exposure routes remain unexplored .

Q. Methodological Recommendations :

- Conduct subchronic oral toxicity studies in rodents at low doses (e.g., ≤50 mg/kg/day) to identify non-lethal endpoints.

- Use multi-omics approaches (transcriptomics, metabolomics) to screen for endocrine disruption biomarkers.

- Prioritize inhalation exposure models to mimic occupational scenarios.

Q. Table 1: Priority Data Needs for Toxicology Studies

| Data Gap | Recommended Study Design | Key Endpoints |

|---|---|---|

| Human toxicokinetics | Phase I clinical trials with tracer doses | Absorption rates, metabolic pathways |

| Reproductive effects | OECD 443 (Extended One-Generation Reproductive Toxicity) | Fertility, hormonal fluctuations |

| Interspecies variability | Cross-species comparative ADME (rat, mouse, human) | Bioaccumulation, metabolite profiling |

Q. What analytical methods are validated for quantifying this compound in environmental or biological matrices?

Answer: Robust quantification requires:

- Chromatography : Reverse-phase HPLC or UPLC with C18 columns, using acetonitrile/water (70:30) mobile phase .

- Detection : UV-Vis at 310–320 nm (optimal for nitroaromatic absorbance) or tandem mass spectrometry (MRM transitions: m/z 184 → 138) .

- Standards : Use deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3) for internal calibration to correct matrix effects .

Q. Critical Considerations :

- Store standards at 0–6°C in amber vials to prevent photodegradation .

- Validate recovery rates (>85%) in complex matrices (e.g., serum, soil) via spike-and-recovery experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hematological effects of nitrophenol analogs like 4-nitrophenol?

Answer: Discrepancies in methemoglobinemia induction (e.g., Smith et al., 1988 vs. later studies) may arise from:

- Exposure duration : Acute vs. intermediate studies show divergent results .

- Mechanistic variability : Nitroreductase activity differences across species or tissues .

Q. Methodological Strategies :

- In vitro models : Use human erythrocyte suspensions with controlled CYP450 activity to isolate metabolic pathways.

- Dose-response modeling : Apply benchmark dose (BMD) analysis to identify thresholds for hematological effects.

- Comparative genomics : Screen for polymorphisms in NADH-cytochrome b5 reductase (key methemoglobinemia enzyme).

Q. What experimental approaches are effective for tracking environmental degradation pathways of this compound?

Answer: Proposed Workflow :

Microcosm studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions.

Metabolite profiling : Use high-resolution LC-QTOF-MS to detect intermediates (e.g., sulfoxide derivatives) .

Stable isotope probing : Introduce ¹³C-labeled compound to trace biodegradation via microbial consortia .

Q. Key Parameters to Monitor :

- Abiotic factors : pH, UV exposure (photolysis potential).

- Biotic factors : Microbial diversity (16S rRNA sequencing) and enzymatic activity (e.g., aryl sulfotransferases).

Q. Table 2: Degradation Pathway Hypotheses

| Pathway | Likelihood | Key Metabolites |

|---|---|---|

| Oxidative desulfurization | High | 3-Hydroxy-4-nitrophenol, SO₄²⁻ |

| Nitro-group reduction | Moderate | 3-(Methylthio)-4-aminophenol |

| Methylthio cleavage | Low | 4-Nitrophenol, methanethiol |

Q. How can computational toxicology improve risk assessment for this compound?

Answer: Integrate Predictive Tools :

- QSAR models : Predict acute toxicity (e.g., ECOSAR v2.0) using nitroaromatic substructures.

- Molecular docking : Simulate interactions with hemoglobin or estrogen receptors to prioritize in vitro assays.

- Read-across analysis : Leverage data from structurally similar compounds (e.g., 4-nitrophenol) while adjusting for methylthio group reactivity .

Q. Validation Steps :

- Compare predictions with limited in vivo data (e.g., LD50 in rodents).

- Refine models using AOP (Adverse Outcome Pathway) frameworks for endocrine disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.